3-Methyl-4-(thiophen-3-YL)benzoic acid 3-Methyl-4-(thiophen-3-YL)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1192547-90-2
VCID: VC8057087
InChI: InChI=1S/C12H10O2S/c1-8-6-9(12(13)14)2-3-11(8)10-4-5-15-7-10/h2-7H,1H3,(H,13,14)
SMILES: CC1=C(C=CC(=C1)C(=O)O)C2=CSC=C2
Molecular Formula: C12H10O2S
Molecular Weight: 218.27 g/mol

3-Methyl-4-(thiophen-3-YL)benzoic acid

CAS No.: 1192547-90-2

Cat. No.: VC8057087

Molecular Formula: C12H10O2S

Molecular Weight: 218.27 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-4-(thiophen-3-YL)benzoic acid - 1192547-90-2

Specification

CAS No. 1192547-90-2
Molecular Formula C12H10O2S
Molecular Weight 218.27 g/mol
IUPAC Name 3-methyl-4-thiophen-3-ylbenzoic acid
Standard InChI InChI=1S/C12H10O2S/c1-8-6-9(12(13)14)2-3-11(8)10-4-5-15-7-10/h2-7H,1H3,(H,13,14)
Standard InChI Key YUCNTHWVFZQSRL-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)O)C2=CSC=C2
Canonical SMILES CC1=C(C=CC(=C1)C(=O)O)C2=CSC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is characterized by a benzoic acid backbone (carboxylic acid at position 1) with a methyl group at position 3 and a thiophene ring at position 4 (Figure 1). The thiophene moiety introduces electron-rich sulfur heteroatoms, influencing reactivity and intermolecular interactions .

Key identifiers:

  • IUPAC Name: 3-methyl-4-(thiophen-3-yl)benzoic acid

  • SMILES: CC1=C(C=CC(=C1)C(=O)O)C2=CSC=C2\text{CC1=C(C=CC(=C1)C(=O)O)C2=CSC=C2}

  • InChIKey: YUCNTHWVFZQSRL-UHFFFAOYSA-N

Physical Properties

Experimental and computed properties include:

PropertyValueSource
Melting PointNot reported
Boiling Point334.9±30.0 °C (760 mmHg)
Density1.3±0.1 g/cm³
LogP (Partition Coefficient)3.1 (XLogP3)
Polar Surface Area65.5 Ų

The compound exhibits moderate lipophilicity, as indicated by its LogP value, suggesting potential membrane permeability in biological systems .

Synthesis and Preparation

Synthetic Routes

The primary method for synthesizing 3-methyl-4-(thiophen-3-yl)benzoic acid involves Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between a halogenated benzoic acid derivative and a thiophene boronic acid. For example:

  • Halogenation: 4-Bromo-3-methylbenzoic acid is prepared as the electrophilic partner.

  • Coupling: Reaction with thiophen-3-ylboronic acid under Pd(PPh₃)₄ catalysis yields the target compound.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dioxane

  • Base: Na2CO3\text{Na}_2\text{CO}_3 or K2CO3\text{K}_2\text{CO}_3

  • Temperature: 80–100°C

Industrial-Scale Production

Industrial synthesis may employ continuous flow reactors to enhance yield and reduce reaction time. Purification techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensure high purity .

Applications in Scientific Research

Medicinal Chemistry

  • Lead Optimization: The methyl-thiophene scaffold serves as a pharmacophore in designing kinase inhibitors and antimicrobial agents .

  • Structure-Activity Relationship (SAR): Substituents on the thiophene ring (e.g., halogens, methoxy groups) enhance potency and selectivity .

Materials Science

Thiophene derivatives are pivotal in:

  • Organic Semiconductors: High electron mobility due to π-conjugation.

  • OLEDs: Emission tuning via substituent modification.

Comparison with Analogous Compounds

CompoundStructureKey DifferencesBioactivity
4-(Thiophen-2-yl)benzoic acidThiophene at position 2Reduced steric hindranceLower antimicrobial potency
3-Methoxy-4-(thiophen-3-yl)benzoic acidMethoxy substituentEnhanced solubilityImproved analgesic activity

The methyl group in 3-methyl-4-(thiophen-3-yl)benzoic acid increases hydrophobicity, potentially enhancing blood-brain barrier penetration compared to polar analogs .

Future Research Directions

  • Pharmacological Profiling: In vivo studies to evaluate anticancer and anti-inflammatory efficacy.

  • Synthetic Methodology: Development of enantioselective routes for chiral derivatives.

  • Materials Applications: Exploration in organic photovoltaic devices for energy harvesting.

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